molecular formula C11H18O2SSi B11870462 2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol CAS No. 58952-76-4

2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol

Cat. No.: B11870462
CAS No.: 58952-76-4
M. Wt: 242.41 g/mol
InChI Key: CTLSZWACSXGYOO-UHFFFAOYSA-N
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Description

2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol is an organic compound with the molecular formula C11H18O2SSi. It features a trimethylsilyl group attached to an oxygen atom, which is further connected to a phenyl ring substituted with a thioethanol group. This compound is known for its utility in organic synthesis, particularly as a protecting reagent for various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol typically involves the reaction of 2-((Trimethylsilyl)oxy)phenyl)thio)ethanol with appropriate reagents under controlled conditions. One common method involves the use of trimethylsilyl chloride and a base such as triethylamine to introduce the trimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol involves its ability to protect functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can be deprotected under mild conditions, typically using fluoride ions, to reveal the original functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol is unique due to its combination of a trimethylsilyl group with a phenylthioethanol structure. This dual functionality allows it to serve as a versatile protecting reagent in various synthetic applications, providing both steric protection and the ability to undergo selective reactions .

Properties

CAS No.

58952-76-4

Molecular Formula

C11H18O2SSi

Molecular Weight

242.41 g/mol

IUPAC Name

2-(2-trimethylsilyloxyphenyl)sulfanylethanol

InChI

InChI=1S/C11H18O2SSi/c1-15(2,3)13-10-6-4-5-7-11(10)14-9-8-12/h4-7,12H,8-9H2,1-3H3

InChI Key

CTLSZWACSXGYOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1SCCO

Origin of Product

United States

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